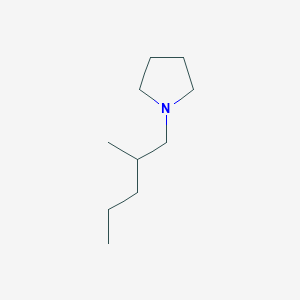
1-(2-methylpentyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpentyl)pyrrolidine, also known as N-Methyl-2-pyrrolidone (NMP), is a versatile organic compound with a wide range of applications. It is a colorless, hygroscopic, and water-soluble liquid with a mild odor. NMP is used in a variety of industries, such as pharmaceuticals, cosmetics, and electronics, due to its unique properties. NMP is also used as a solvent in the synthesis of other compounds.
作用机制
NMP is a non-polar solvent, which means that it is capable of solubilizing a variety of organic compounds. It has a high dielectric constant, which allows it to interact with polar molecules, such as proteins and nucleic acids. NMP also has a low vapor pressure, which makes it an ideal solvent for a variety of applications.
Biochemical and Physiological Effects
NMP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. NMP has also been shown to have an effect on the activity of proteins involved in cell signaling pathways, such as the MAPK pathway. NMP has also been shown to affect the activity of transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
实验室实验的优点和局限性
NMP has several advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile solvent, which makes it safe to use in the laboratory. It is also a relatively inexpensive solvent, which makes it an attractive choice for many applications. However, NMP is not miscible with water, which can limit its use in some experiments. Additionally, NMP is hygroscopic, which means that it can easily absorb moisture from the air, which can affect the results of experiments.
未来方向
NMP has a wide range of potential applications, and there are many potential future directions for research. For example, NMP could be used in the development of new drug delivery systems, as a solvent for the synthesis of organic compounds, or as a medium for enzymatic reactions. Additionally, NMP could be used in the preparation of nanoparticles, in the extraction of proteins and other biomolecules, or in the purification of proteins. Finally, NMP could be used to study the biochemical and physiological effects of other compounds, such as drugs or environmental pollutants.
合成方法
NMP can be synthesized by the reaction of 2-methylpentanal with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds in two steps. First, the aldehyde is converted to the corresponding oxime, and then the oxime is hydrolyzed to the desired product. The reaction can be carried out in either aqueous or organic media. The reaction is usually carried out at temperatures ranging from 0-100°C, and the reaction time can vary from several minutes to several hours, depending on the reaction conditions.
科学研究应用
NMP has been extensively studied for its potential use in a variety of scientific applications. It has been used as a solvent in the synthesis of organic compounds and as a medium for enzymatic reactions. NMP has also been used in the production of polymers, in the extraction of proteins and other biomolecules, and in the purification of proteins. NMP has also been used in the preparation of nanoparticles and in the separation of proteins by size-exclusion chromatography.
属性
IUPAC Name |
1-(2-methylpentyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)9-11-7-4-5-8-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVKKWEXFEXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1865275-60-0 |
Source


|
| Record name | 1-(2-methylpentyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

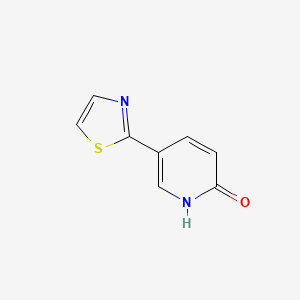
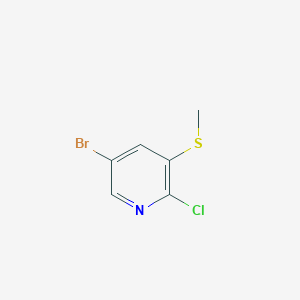
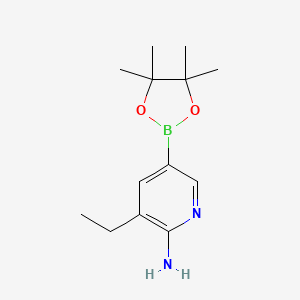
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)
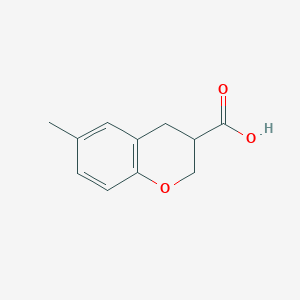

![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
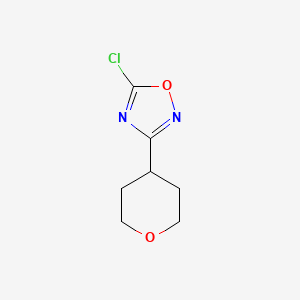
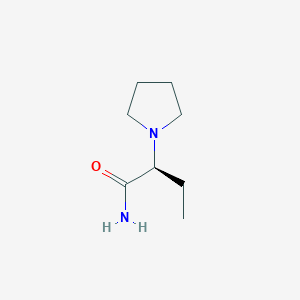
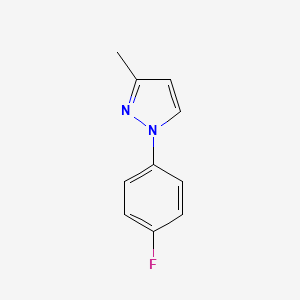
![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
